N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-fluoro-2-methylbenzamide
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Overview
Description
N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-fluoro-2-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a fluorinated benzamide moiety, and an acetyl group, which collectively contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-fluoro-2-methylbenzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This can be achieved by reacting piperazine with acetic anhydride under reflux conditions.
Attachment of the Propyl Chain: The next step involves the reaction of 4-acetylpiperazine with 3-bromopropionic acid to form 3-(4-acetylpiperazin-1-yl)propanoic acid. This reaction is typically carried out in the presence of a base such as potassium carbonate.
Coupling with the Benzamide Moiety: Finally, the 3-(4-acetylpiperazin-1-yl)propanoic acid is coupled with 5-fluoro-2-methylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-fluoro-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-fluoro-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-fluoro-2-methylbenzamide exerts its effects is largely dependent on its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-methyl-4-propylthiophene-2-carboxamide
- 3-(4-Acetylpiperazin-1-yl)propanoic acid
Uniqueness
N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-fluoro-2-methylbenzamide is unique due to the presence of the fluorine atom on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. This fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its non-fluorinated analogs, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-fluoro-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c1-12-3-4-14(18)11-15(12)17(24)19-6-5-16(23)21-9-7-20(8-10-21)13(2)22/h3-4,11H,5-10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJCAMPMPNLPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NCCC(=O)N2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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